molecular formula C2H3ClOS B1633990 Methyl chlorothiolformate CAS No. 2812-72-8

Methyl chlorothiolformate

Cat. No.: B1633990
CAS No.: 2812-72-8
M. Wt: 110.56 g/mol
InChI Key: YPSUCTSXOROPBS-UHFFFAOYSA-N
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Description

Methyl chlorothiolformate is an organosulfur compound with the chemical formula CH₃SCOCl. It is a colorless to yellowish liquid with a pungent odor. This compound is a member of the chlorothioformate family, which are derivatives of thioformic acid. This compound is used in various chemical reactions and has applications in scientific research and industry.

Mechanism of Action

Target of Action

Methyl chlorothiolformate, also known as S-Methyl chlorothioformate, is a chemical compound used in organic synthesis . The primary targets of this compound are functional groups such as carboxylic acids, amines, and phenols . These functional groups play crucial roles in various biochemical reactions, serving as the sites for reactions to occur.

Mode of Action

This compound interacts with its targets by derivatizing them . This means it chemically modifies these functional groups, altering their properties and reactivity. For example, it can activate 3-acylpyridines for nucleophilic addition with alkynyltin reagents to form 2,3-disubstituted 1,2-dihydropyridines .

Result of Action

The result of this compound’s action is the formation of new compounds through the derivatization of functional groups . This can lead to the creation of a wide variety of compounds with different properties and functions, depending on the specific functional groups involved and the conditions of the reaction.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s known that the compound hydrolyzes in the presence of water . Therefore, the presence of water in the reaction environment could affect the compound’s stability and its ability to derivatize functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl chlorothiolformate can be synthesized through the reaction of methanethiol with phosgene. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows:

CH3SH+COCl2CH3SCOCl+HCl\text{CH}_3\text{SH} + \text{COCl}_2 \rightarrow \text{CH}_3\text{SCOCl} + \text{HCl} CH3​SH+COCl2​→CH3​SCOCl+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where methanethiol and phosgene are combined under controlled temperatures and pressures. The process is designed to maximize yield and minimize the release of hazardous byproducts.

Comparison with Similar Compounds

Similar Compounds

    Methyl chloroformate (CH₃OCOCl): Similar in structure but contains an oxygen atom instead of sulfur.

    Ethyl chlorothioformate (C₂H₅SCOCl): Similar but with an ethyl group instead of a methyl group.

    Phenyl chlorothioformate (C₆H₅SCOCl): Contains a phenyl group instead of a methyl group.

Uniqueness

Methyl chlorothiolformate is unique due to the presence of the sulfur atom, which imparts different reactivity and properties compared to its oxygen-containing analogs. The sulfur atom makes the compound more nucleophilic and affects its solvolysis and aminolysis reactions .

Properties

IUPAC Name

S-methyl chloromethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3ClOS/c1-5-2(3)4/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSUCTSXOROPBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40939744
Record name S-Methyl carbonochloridothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40939744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18369-83-0, 2812-72-8
Record name Methyl chlorothioformate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18369-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Methyl carbonochloridothioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002812728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Formic acid, chlorothio-, S-methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018369830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Methyl carbonochloridothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40939744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-methyl chlorothioformate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.389
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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